3-(2,4-Dimethylphenyl)propan-1-amine hydrochloride
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Overview
Description
3-(2,4-Dimethylphenyl)propan-1-amine hydrochloride is an organic compound with the molecular formula C11H18ClN. It is a derivative of phenylpropanamine, characterized by the presence of two methyl groups on the phenyl ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylphenyl)propan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,4-dimethylbenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with nitroethane to form 2,4-dimethylphenyl-2-nitropropene.
Reduction: The nitropropene is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 3-(2,4-dimethylphenyl)propan-1-amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation for the reduction step and continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethylphenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-(2,4-Dimethylphenyl)propan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethylphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dimethylphenyl)propan-1-amine: The free base form of the compound.
3-(2,4-Dimethylphenyl)propan-2-amine: A structural isomer with the amine group on the second carbon.
2-(2,4-Dimethylphenyl)ethan-1-amine: A related compound with a shorter carbon chain.
Uniqueness
3-(2,4-Dimethylphenyl)propan-1-amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds.
Properties
IUPAC Name |
3-(2,4-dimethylphenyl)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-9-5-6-11(4-3-7-12)10(2)8-9;/h5-6,8H,3-4,7,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPRELGJRRKOFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCCN)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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